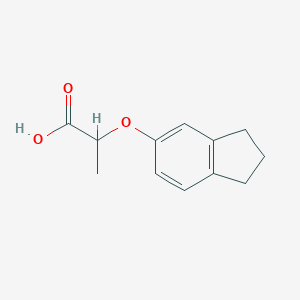

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

描述

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is known for its unique structure, which includes an indene moiety linked to a propanoic acid group via an ether linkage. It is primarily used in research settings, particularly in the fields of chemistry and biology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with a suitable propanoic acid derivative under acidic or basic conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, and implementing continuous flow processes to enhance efficiency and safety.

化学反应分析

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ether linkage allows for nucleophilic substitution reactions, where the indene moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Structure and Composition

The molecular formula for 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid is . The compound features a propanoic acid group attached to a 2,3-dihydro-1H-indene structure, which imparts distinctive chemical properties that facilitate its reactivity and interaction with biological systems.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions including:

- Esterification : Reacting with alcohols to form esters.

- Substitution Reactions : The aromatic ring can undergo electrophilic substitutions to yield halogenated or nitrated derivatives.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. For instance, in experiments using LPS-stimulated macrophages, treatment with this compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| Compound (50 µM) | 200 | 100 |

| Compound (100 µM) | 100 | 50 |

This data indicates its potential utility as an anti-inflammatory agent in therapeutic applications.

Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound has been investigated for neuroprotective effects. Research suggests that it may modulate signaling pathways involved in neuronal survival and apoptosis, making it a candidate for further exploration in neurodegenerative diseases.

Pharmaceutical Applications

The compound has shown promise in pharmaceutical research for its ability to induce apoptosis in cancer cells. It targets inhibitors of apoptosis proteins (IAPs), promoting cell death in various cancer types. This mechanism positions it as a potential therapeutic agent in oncology.

Study on Anti-inflammatory Activity

A detailed investigation assessed the anti-inflammatory effects of this compound. The study involved treating macrophages with the compound and measuring cytokine levels post-treatment. Results demonstrated a dose-dependent reduction in inflammatory markers, supporting its role as an anti-inflammatory agent.

Cancer Therapeutics Research

Another significant study explored the compound's effects on cancer cells overexpressing IAP proteins. The findings indicated that treatment with this compound significantly enhanced apoptosis rates compared to control groups, suggesting its potential application in cancer therapies targeting resistant tumor types.

作用机制

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The indene moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

相似化合物的比较

Similar Compounds

1H-Inden-5-ol, 2,3-dihydro-: This compound shares the indene core but lacks the propanoic acid group.

2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid: Similar structure but with an acetic acid group instead of propanoic acid.

Uniqueness

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid is unique due to its specific ether linkage and propanoic acid group, which confer distinct chemical and biological properties

生物活性

2-(2,3-Dihydro-1H-inden-5-yloxy)propanoic acid is an organic compound that features a unique structure characterized by a dihydroindene moiety linked to a propanoic acid group. This compound has garnered interest in various fields, particularly medicinal chemistry and pharmacology, due to its potential biological activities.

- Molecular Formula : C13H16O3

- Molecular Weight : Approximately 220.268 g/mol

- Structure : The compound contains functional groups such as a carboxylic acid and ether functionalities, which contribute to its chemical reactivity and potential biological activities.

The biological activity of this compound is hypothesized to be mediated through interactions with specific biological targets, similar to other indole derivatives. These interactions may influence various biochemical pathways related to inflammation and pain management.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation, potentially through mechanisms similar to known anti-inflammatory agents.

- Analgesic Effects : The compound may influence pain pathways, providing a basis for its investigation as a potential analgesic.

Research Findings

Several studies have explored the biological activity of this compound:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(2,3-Dihydro-1H-indene)-propanal | Indene moiety with aldehyde group | Used primarily as an intermediate in organic synthesis |

| 2-(2,3-Dihydro-1H-indene)-2-methylpropanoic acid | Indene moiety with branched propanoic acid | Investigated for proteomics research |

| 5-(2,3-Dihydro-1H-indene)-hexanoic acid | Longer carbon chain compared to pentanoic acid | Explored for fatty acid applications |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Reactions Involving Dihydroindene Derivatives : These reactions often utilize various reagents to achieve the desired functionalization.

- Carboxylation Reactions : The introduction of the carboxylic acid group is a critical step in synthesizing this compound.

属性

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8(12(13)14)15-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLIHMQROANPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326109 | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91496-98-9 | |

| Record name | 91496-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。